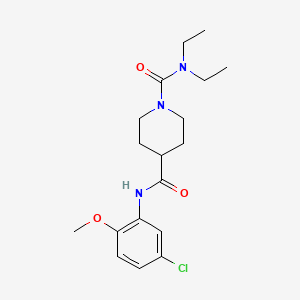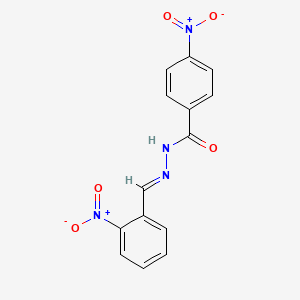![molecular formula C14H18ClNO3 B5327868 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as CPFE, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. This may help to reduce inflammation and pain in a variety of conditions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects, making it a promising candidate for further research in a variety of therapeutic areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide for lab experiments is that it is a synthetic compound, making it easier to standardize and control for experimental purposes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its potential use in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with tetrahydro-2-furanethanol in the presence of a strong acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(13-3-2-8-18-13)16-14(17)9-19-12-6-4-11(15)5-7-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZBTPJQTVKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5327794.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5327795.png)

![3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5327803.png)
![N,2,4-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5327811.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)
![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)